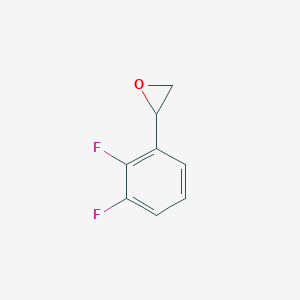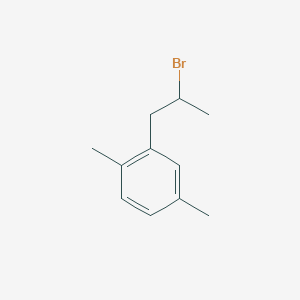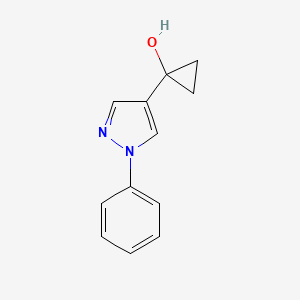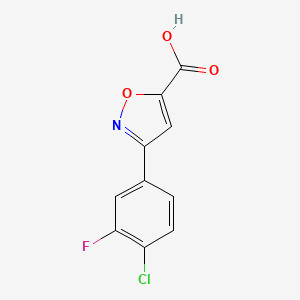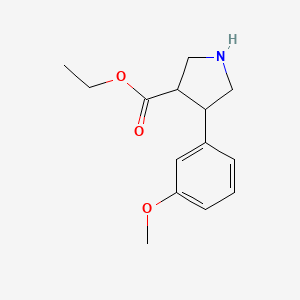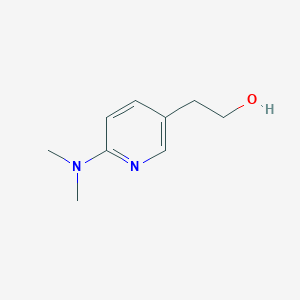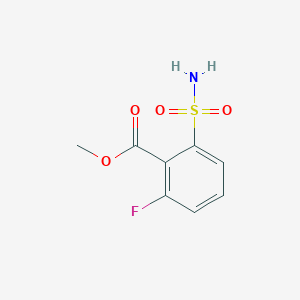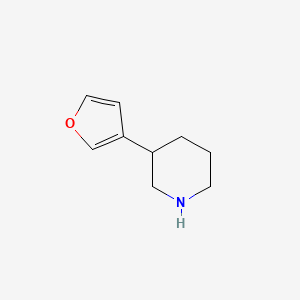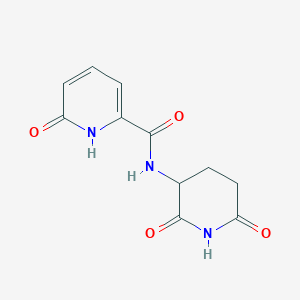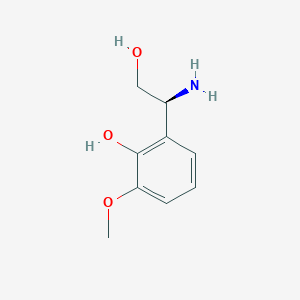![molecular formula C11H9NO3 B13612586 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to an indole moiety, with a carboxylic acid functional group at the 5’ position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid typically involves the reaction of indole derivatives with cyclopropane precursors under specific conditions. One common method includes the use of cyclopropanation reactions where indole derivatives are treated with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the indole ring or the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various substituted indoles, spirocyclic compounds, and derivatives with modified functional groups. For example, reactions with nucleophiles can lead to the formation of addition products at the cyano groups while conserving the three-membered ring .
Wissenschaftliche Forschungsanwendungen
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles
- 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetrahydroxy
Uniqueness
Compared to similar compounds, 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid is unique due to its specific functional groups and the position of the carboxylic acid.
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-9(14)6-1-2-8-7(5-6)11(3-4-11)10(15)12-8/h1-2,5H,3-4H2,(H,12,15)(H,13,14) |
InChI-Schlüssel |
DZFRNBXONNVCQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3=C(C=CC(=C3)C(=O)O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


